molecular formula C6H2O3S B1295826 Thieno[2,3-c]furan-4,6-dione CAS No. 6007-83-6

Thieno[2,3-c]furan-4,6-dione

Cat. No.: B1295826
CAS No.: 6007-83-6
M. Wt: 154.15 g/mol
InChI Key: FIDKFEIEZJGDBE-UHFFFAOYSA-N
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Description

Thieno[2,3-c]furan-4,6-dione is a heterocyclic compound with a unique structure that combines both thiophene and furan rings

Future Directions

Thieno[2,3-c]furan-4,6-dione has great potential applications in organic solar cells towards large-area devices . Future research could focus on improving the performance, cost-effectiveness, and stability of these cells .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-c]furan-4,6-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and oxidoreductases, influencing their activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to modulate enzyme activity makes it a potential candidate for drug development and other therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cell proliferation, differentiation, and apoptosis, making this compound a compound of interest for cancer research and other cellular studies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentrations. Toxic effects at high doses include cellular damage, oxidative stress, and disruption of normal metabolic processes. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s overall effect on cellular function and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-c]furan-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]furan-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Thieno[2,3-c]furan-4,6-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thieno[3,4-c]pyrrole-4,6-dione
  • Thieno[2,3-b]pyridine
  • Thieno[3,2-b]thiophene

Comparison: Thieno[2,3-c]furan-4,6-dione is unique due to its combined thiophene and furan rings, which impart distinct electronic properties. Compared to Thieno[3,4-c]pyrrole-4,6-dione, it has a different ring structure that affects its reactivity and applications. Thieno[2,3-b]pyridine and Thieno[3,2-b]thiophene, while similar in having thiophene rings, differ in their additional ring structures and functional groups, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

thieno[2,3-c]furan-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2O3S/c7-5-3-1-2-10-4(3)6(8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKFEIEZJGDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278780
Record name thieno[2,3-c]furan-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-83-6
Record name 6007-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10055
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thieno[2,3-c]furan-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Thiophenedicarboxylic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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